maoecrystal A

Description

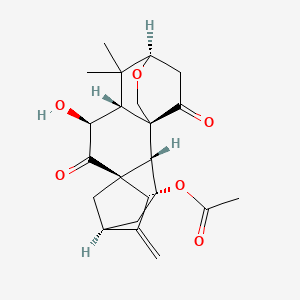

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,5R,7R,8S,10S,11R,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,16+,17-,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCULYKVTBAXAER-XETVFITMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@@H](C4(C)C)CC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Maoecrystal V: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally complex diterpenoid, was first isolated in 1994 from the leaves of the Chinese medicinal herb Isodon eriocalyx. Its unique pentacyclic skeleton, featuring a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane core, was elucidated through comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction in 2004.[1] Initial studies reported potent and selective cytotoxic activity against HeLa cells, sparking significant interest in its potential as an anticancer agent and leading to multiple total synthesis efforts. However, subsequent, more extensive biological evaluations of synthetic maoecrystal V have contested the initial findings, revealing no significant anticancer activity across a broad panel of cancer cell lines. This guide provides a detailed overview of the discovery, isolation, and structural characterization of maoecrystal V, presenting the conflicting biological activity data and highlighting the experimental protocols involved.

Discovery and Source

Maoecrystal V was first isolated in 1994 by a team of researchers from the Kunming Institute of Botany from the leaves of Isodon eriocalyx (Dunn.) Hara, a plant used in traditional Chinese medicine.[2][3][4] The full structural characterization and definitive assignment were not reported until 2004 due to the compound's complex and unprecedented molecular architecture.[2]

Isolation Protocol

The isolation of maoecrystal V from the dried and powdered leaves of Isodon eriocalyx involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

Experimental Workflow for Maoecrystal V Isolation

Caption: General workflow for the isolation of maoecrystal V.

Detailed Methodology

-

Extraction: The air-dried and powdered leaves of I. serra (a related species, with a similar general protocol) (80 kg) were refluxed with 80% ethanol (3 x 320 L). The solvent was then evaporated under reduced pressure to yield the crude ethanol extract.[5]

-

Solvent Partitioning: The ethanol extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.[5]

-

Column Chromatography: The petroleum ether fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate-methanol to yield several fractions.[5]

-

Medium Pressure Liquid Chromatography (MPLC): Fractions containing compounds of interest were further separated by MPLC with a methanol-water gradient.[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure maoecrystal V was achieved using semi-preparative HPLC with a methanol-water mobile phase.[5]

Structural Elucidation

The structure of maoecrystal V was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The final, unambiguous structure was confirmed by single-crystal X-ray diffraction.[1][6]

Spectroscopic Data

| Technique | Observed Data |

| HRESIMS | m/z 349.2011 [M + H]+ (calculated for C20H29O5, 349.2010)[5] |

| ¹H NMR | A complex spectrum with characteristic signals for the ent-kaurane skeleton. |

| ¹³C NMR | Showed 20 carbon signals, consistent with a diterpenoid structure. |

| 2D NMR (COSY, HMQC, HMBC) | Used to establish the connectivity of the complex ring system. |

| X-ray Crystallography | Provided the definitive three-dimensional structure.[2] |

Biological Activity

The biological activity of maoecrystal V is a subject of debate. The initial report of its discovery highlighted its potent and selective cytotoxicity. However, a later study by a group that achieved the total synthesis of the compound found no such activity.

Cytotoxicity Data

| Cell Line | Reported IC₅₀ (Original Study) | Reported Activity (Baran et al.) |

| HeLa (Cervical Cancer) | 0.02 µg/mL | No anticancer activity detected |

| K562 (Leukemia) | > 10 µg/mL | Not specified, but inactive in a panel of 32 cell lines |

| A549 (Lung Carcinoma) | > 10 µg/mL | Not specified, but inactive in a panel of 32 cell lines |

| BGC-823 (Adenocarcinoma) | > 10 µg/mL | Not specified, but inactive in a panel of 32 cell lines |

Note: The study by Baran and coworkers screened synthetic maoecrystal V against 32 different cancer cell lines in four different laboratories and found no anticancer activity.[2]

Signaling Pathways and Mechanism of Action

Due to the conflicting reports on its biological activity, the mechanism of action of maoecrystal V remains unelucidated. No specific signaling pathways have been identified or studied in relation to its potential cytotoxic effects. The initial hypothesis was that it could be a promising anticancer agent, but the lack of confirmation of its bioactivity has limited further investigation into its molecular targets.

Conclusion

Maoecrystal V is a fascinating natural product with a highly complex and unique chemical structure. Its discovery and the initial reports of its potent bioactivity spurred significant efforts in the field of total synthesis. However, the subsequent refutation of its anticancer properties underscores the importance of rigorous and independent biological evaluation of natural product leads. While maoecrystal V may not have fulfilled its initial promise as a therapeutic agent, the synthetic strategies developed for its construction have contributed significantly to the field of organic chemistry. Further research may yet uncover other biological activities of this intricate molecule.

References

- 1. Maoecrystal V, cytotoxic diterpenoid with a novel C19 skeleton from Isodon eriocalyx (Dunn.) hara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Maoecrystal V from Isodon eriocalyx: A Technical Whitepaper on a Complex Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V is a structurally intricate diterpenoid isolated from the medicinal herb Isodon eriocalyx. First reported in 2004, its unique molecular architecture and initial potent cytotoxic activity against HeLa cells spurred significant interest in the scientific community, leading to multiple total synthesis campaigns. This technical guide provides a comprehensive overview of maoecrystal V, including its source organism, isolation, and the evolution of its biological activity assessment. It presents a critical analysis of the conflicting reports on its cytotoxicity, summarizing quantitative data and detailing key experimental methodologies. Furthermore, this document illustrates a representative synthetic pathway, its proposed biosynthesis, and relevant signaling pathways associated with other bioactive compounds from Isodon eriocalyx.

Introduction

Isodon eriocalyx (Dunn) Hara is a perennial shrub belonging to the Lamiaceae family, native to Southern and Central China and Northern Indo-China[1][2]. It is utilized in traditional Chinese medicine for treating various ailments[3]. Phytochemical investigations of this plant have led to the isolation of numerous diterpenoids, many of which exhibit interesting biological activities[3][4]. Among these, maoecrystal V stands out due to its highly complex and unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton[5].

The initial report on maoecrystal V highlighted its remarkable and selective inhibitory activity against the HeLa human cervical carcinoma cell line, with an IC50 value significantly lower than that of the conventional chemotherapeutic agent cisplatin[5]. This finding sparked considerable interest in the synthetic chemistry community, culminating in several successful total syntheses of this complex natural product[6][7][8][9]. However, subsequent biological evaluation of the highly pure synthetic maoecrystal V revealed a stark contradiction to the initial findings, showing little to no cytotoxic activity across a range of cancer cell lines, including HeLa[10][11][12]. This discrepancy suggests that the initially observed bioactivity may have been due to impurities in the isolated natural product sample or potential issues with the original screening assays[10].

This whitepaper aims to provide a detailed technical overview of maoecrystal V, presenting the available data in a structured format to aid researchers and drug development professionals in understanding its scientific journey and potential future research directions.

Quantitative Biological Activity Data

The cytotoxicity of maoecrystal V and other related compounds from Isodon eriocalyx has been evaluated against various human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Maoecrystal V

| Cell Line | Histotype | Reported IC50 | Source | Notes |

| HeLa | Cervical Carcinoma | 0.02 µg/mL (approx. 60 nM) | [5][8][13] | Original report on isolated natural product. |

| HeLa | Cervical Carcinoma | 2.9 µg/mL | [14] | Later report on isolated natural product. |

| K562 | Leukemia | > 20 µg/mL | [14] | Shows high selectivity in this study. |

| A549 | Lung Carcinoma | > 20 µg/mL | [14] | Shows high selectivity in this study. |

| BGC-823 | Gastric Adenocarcinoma | > 20 µg/mL | [14] | Shows high selectivity in this study. |

| Various (32 lines) | Multiple | Little to no activity | [10] | Evaluation of synthetic maoecrystal V. |

Table 2: Cytotoxicity of Other Diterpenoids from Isodon eriocalyx

| Compound | Cell Line | Histotype | Reported IC50 | Source |

| Maoecrystal Z | K562 | Leukemia | 2.90 µg/mL | [15][16] |

| MCF7 | Breast Cancer | 1.63 µg/mL | [15][16] | |

| A2780 | Ovarian Cancer | 1.45 µg/mL | [15][16] | |

| Laxiflorin C | Various | Weak activity | [4] |

Experimental Protocols

Isolation of Maoecrystal V

The isolation of maoecrystal V from the leaves of Isodon eriocalyx as first reported involves standard phytochemical techniques. A general procedure is outlined below:

-

Extraction: Dried and powdered leaves of I. eriocalyx are extracted with a solvent such as ethanol or methanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing maoecrystal V (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-acetone or chloroform-methanol mixture.

-

Preparative TLC/HPLC: Fractions showing the presence of the target compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure maoecrystal V.

-

-

Crystallization: The purified compound is often crystallized from a suitable solvent system for structural elucidation by X-ray crystallography.

A Representative Total Synthesis Workflow: The Yang Synthesis

Numerous total syntheses of maoecrystal V have been reported. The strategy developed by Yang and coworkers is a notable example that features several key chemical transformations[6][9]. The workflow is conceptualized in the diagram below.

Caption: A simplified workflow of the total synthesis of (±)-maoecrystal V.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of maoecrystal V was initially assessed using a colorimetric method, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells (e.g., HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., maoecrystal V) and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle) and a positive control (e.g., cisplatin) are included.

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of Maoecrystal V

The biosynthesis of maoecrystal V has been proposed to proceed from a common diterpenoid precursor through a series of complex rearrangements. One proposed pathway suggests that it arises from a [3.2.1] to [2.2.2]-bicyclooctane rearrangement of an epi-eriocalyxin A-type intermediate[17].

Caption: A conceptual diagram of the proposed biosynthetic origin of maoecrystal V.

Signaling Pathways Modulated by Isodon eriocalyx Constituents

While the specific signaling pathway for the initially reported activity of maoecrystal V remains unconfirmed, studies on other bioactive compounds from Isodon eriocalyx, such as eriocalyxin B, have elucidated their mechanisms of action. Eriocalyxin B, in combination with the chemotherapeutic agent gemcitabine, has been shown to synergistically induce apoptosis in pancreatic cancer cells by modulating the PDK1/AKT1/caspase and JNK signaling pathways[18].

Caption: Signaling pathways affected by eriocalyxin B in pancreatic cancer.

Conclusion and Future Perspectives

Maoecrystal V represents a fascinating case study in natural product chemistry and drug discovery. Its complex molecular architecture has served as a challenging and inspiring target for synthetic chemists, pushing the boundaries of chemical synthesis. The significant discrepancy between the initially reported potent bioactivity of the isolated natural product and the inactivity of its synthetic counterpart underscores the critical importance of rigorous biological evaluation of highly pure, synthetically derived compounds.

Future research in this area could focus on several aspects:

-

Re-isolation and Impurity Profiling: A careful re-investigation of the constituents of Isodon eriocalyx could help identify the potential impurities that may have been responsible for the initially observed cytotoxicity.

-

Analog Synthesis and SAR Studies: The various total synthesis routes developed for maoecrystal V provide a platform for the creation of analogs. These could be screened for a wide range of biological activities to explore the structure-activity relationship (SAR) of this unique chemical scaffold.

-

Exploration of Other Bioactivities: While the focus has been on anticancer activity, maoecrystal V and its analogs could be tested for other therapeutic properties, such as anti-inflammatory or antiviral effects.

References

- 1. Isodon eriocalyx (Dunn) Kudô | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Isodon eriocalyx in Flora of China @ efloras.org [efloras.org]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maoecrystal V, cytotoxic diterpenoid with a novel C19 skeleton from Isodon eriocalyx (Dunn.) hara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 8. academic.oup.com [academic.oup.com]

- 9. 90.Total Synthesis of Maoecrystal V-YANG Group [web.pkusz.edu.cn]

- 10. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. baranlab.org [baranlab.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Maoecrystal Z, a cytotoxic diterpene from Isodon eriocalyx with a unique skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Isodon eriocalyx and its bioactive component Eriocalyxin B enhance cytotoxic and apoptotic effects of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Hypothesis and Total Synthesis of Maoecrystal V

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V is a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate pentacyclic framework, featuring a densely packed array of rings and multiple quaternary stereocenters, has made it a significant target for total synthesis.[1][2] This document provides a comprehensive overview of the proposed biosynthetic pathway of maoecrystal V and the various synthetic strategies that have been successfully employed to construct this challenging molecule.

The Proposed Biosynthetic Pathway

While the precise enzymatic machinery responsible for the biosynthesis of maoecrystal V remains uncharacterized, a plausible pathway has been proposed based on its structure and the co-isolation of related natural products.[2] The hypothesis suggests that maoecrystal V originates from the ent-kaurane diterpene, epi-eriocalyxin A. The key transformation is a proposed pinacol-type rearrangement, where a [3.2.1]-bicyclooctane core rearranges to the characteristic [2.2.2]-bicyclooctane system of maoecrystal V.[1][2] This biomimetic hypothesis has been a significant source of inspiration for synthetic chemists, particularly in the Baran group's approach.[2][3]

Caption: Proposed biosynthetic pathway of maoecrystal V from an ent-kaurane precursor.

Total Synthesis Approaches

To date, five distinct research groups have successfully completed the total synthesis of maoecrystal V. Most of these strategies rely on a Diels-Alder reaction to construct the core bicyclic system, with the notable exception of the Baran synthesis, which pursued a biomimetic rearrangement.

The first total synthesis of maoecrystal V was accomplished by the Yang group. Their strategy hinged on a key intramolecular Diels-Alder (IMDA) reaction to construct the [2.2.2]-bicyclooctane core.

Caption: Simplified workflow of the Yang group's total synthesis of maoecrystal V.

Quantitative Data for Key Steps (Yang Synthesis)

| Step No. | Reaction | Reagents | Yield (%) |

| 1 | Allylic Bromination | NBS, AIBN, CCl4 | 85 |

| 2 | Radical Cyclization | Bu3SnH, AIBN, Benzene | 70 |

| 3 | Oxidation | Dess-Martin Periodinane | 92 |

Experimental Protocol: Key Intramolecular Diels-Alder Reaction (Yang)

A solution of the triene precursor in toluene is sealed in a tube under an argon atmosphere. The solution is heated to 200 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the cycloadduct.

The Danishefsky group also employed an intramolecular Diels-Alder reaction as the cornerstone of their strategy. A key innovation was the use of a phenylsulfone group to control the facial selectivity of the cycloaddition.[2]

Caption: Simplified workflow of the Danishefsky group's total synthesis.

Quantitative Data for Key Steps (Danishefsky Synthesis)

| Step No. | Reaction | Reagents | Yield (%) |

| 1 | IMDA Cyclization | Toluene, 166 °C | 62 |

| 2 | Epoxidation | H2O2, NaOH, MeOH | 95 |

| 3 | Epoxide Rearrangement | MgI2, DCM | 50 (2 steps) |

Experimental Protocol: Intramolecular Diels-Alder Reaction (Danishefsky)

To a solution of the IMDA substrate in toluene in a sealed tube is added TBAF. The mixture is heated to 166 °C for 1 hour. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired cycloadduct.[4]

The Zakarian group developed both a racemic and an enantioselective synthesis of maoecrystal V.[2] Their approach also utilized an intramolecular Diels-Alder reaction and featured an early-stage C-H functionalization to set a key stereocenter.[5]

Caption: Simplified workflow of the Zakarian group's enantioselective synthesis.

Quantitative Data for Key Steps (Zakarian Synthesis)

| Step No. | Reaction | Reagents | Yield (%) |

| 1 | C-H Functionalization | Rh2(OAc)4, Chiral Auxiliary | 84 (84% ee) |

| 2 | Intramolecular Diels-Alder | Toluene, 180 °C | 99 |

| 3 | Ring-Closing Metathesis | Grubbs II catalyst | 85 |

Experimental Protocol: Asymmetric C-H Functionalization (Zakarian)

To a solution of the diazoester precursor and a chiral auxiliary in a suitable solvent is added a rhodium catalyst (e.g., Rh2(OAc)4). The reaction is stirred at room temperature until completion. The solvent is then removed, and the product is purified by chromatography to yield the enantiomerically enriched dihydrobenzofuran intermediate.[2]

The Thomson group's enantioselective synthesis is distinguished by a key intermolecular Diels-Alder reaction.[2] Their "west-to-east" strategy involved the early construction of the tetrahydrofuran ring.[2]

Caption: Simplified workflow of the Thomson group's total synthesis.

Quantitative Data for Key Steps (Thomson Synthesis)

| Step No. | Reaction | Reagents | Yield (%) |

| 1 | Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Ag2CO3 | 75 |

| 2 | Oxidative Cycloetherification | PhI(OAc)2 | 88 |

| 3 | Intermolecular Diels-Alder | Nitroethylene | 65 |

Experimental Protocol: Intermolecular Diels-Alder Reaction (Thomson)

The silyl enol ether dienophile is generated in situ and immediately treated with nitroethylene at low temperature. The reaction mixture is stirred for several hours, then quenched and worked up. The resulting nitroalkane is carried forward to the next step.[2]

Breaking from the trend of Diels-Alder-based strategies, the Baran group developed a concise, 11-step synthesis modeled after the proposed biosynthetic pathway.[1][3][6] The key step is a pinacol-type rearrangement that forms the [2.2.2]-bicyclooctane core from a [3.2.1] precursor.[1][3][6]

Caption: Simplified workflow of the Baran group's biomimetic total synthesis.

Quantitative Data for Key Steps (Baran Synthesis)

| Step No. | Reaction | Reagents | Yield (%) |

| 1 | Enantioselective Conjugate Addition | Allyl silane, CuI, TADDOL-ligand | 80 (>99% ee) |

| 2 | Pinacol Rearrangement | TsOH, 85 °C | 45 |

| 3 | One-pot Cascade to Maoecrystal V | DMDO, then MgI2, InI3, then DMP, then Oxone | 76 (2 steps) |

Experimental Protocol: Pinacol Rearrangement (Baran)

To a solution of the diol precursor in a mixture of toluene and THF at -78 °C is added i-PrMgCl. The mixture is warmed to room temperature, stirred, and then heated. Aqueous TsOH is added, and the mixture is heated to 85 °C. After workup, the product is isolated by column chromatography.[7]

Summary of Total Synthesis Efforts

The various successful total syntheses of maoecrystal V highlight a range of powerful strategies in modern organic chemistry. The table below provides a high-level comparison of these approaches.

| Research Group | Year Published | Key Strategy | Total Steps (Longest Linear Sequence) | Overall Yield (%) | Enantioselective? |

| Yang | 2010 | Intramolecular Diels-Alder | ~25 | Not Reported | No (Racemic) |

| Danishefsky | 2012 | Intramolecular Diels-Alder | ~28 | ~0.5 | No (Racemic) |

| Zakarian | 2013/2014 | Intramolecular Diels-Alder | ~20 | ~1.2 | Yes |

| Thomson | 2014 | Intermolecular Diels-Alder | ~18 | Not Reported | Yes |

| Baran | 2016 | Biomimetic Pinacol Rearrangement | 11 | ~4.7 | Yes |

This guide has summarized the proposed biosynthetic pathway of maoecrystal V and detailed the key strategies and methodologies employed in its total synthesis. The collective work of these research groups not only provides access to this complex natural product for further biological study but also showcases the state-of-the-art in synthetic organic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of Maoecrystal V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug discovery.

Introduction

Maoecrystal V is a structurally unique natural product that has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic framework. Initial reports suggested potent and selective cytotoxic activity against HeLa cells, although subsequent studies with synthetically derived material have contested these findings. Regardless of its biological activity, the spectroscopic and spectrometric characterization of maoecrystal V remains a critical aspect of its study, providing the definitive fingerprint for its complex architecture.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for maoecrystal V.

Table 1: ¹H NMR Spectroscopic Data for Maoecrystal V

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| 7.16 | dd | 7.6, 7.6 | 1H |

| 6.79-6.74 | m | 3H | |

| 4.78 | d | 10.4 | 2H |

| 4.53 | d | 7.2 | 1H |

| 4.46 | d | 11.6 | 1H |

| 4.27-4.25 | m | 1H | |

| 4.24 | d | 7.2 | 1H |

| 4.10 | d | 11.6 | 1H |

| 3.96 | dd | 16.0, 6.4 | 1H |

| 3.84-3.79 | m | 2H | |

| 3.78 | s | 3H | |

| 3.76 | s | 3H | |

| 3.45 | s | 3H | |

| 3.26 | dd | 9.6, 9.6 | 1H |

| 2.85 | s | 3H | |

| 2.27 | dddd | 16.4, 16.4, 16.4, 6.8 | 1H |

| 1.96 | dddd | 17.6, 6.0, 6.0, 6.0 | 1H |

| 1.94-1.77 | m | 3H | |

| 1.49-1.44 | m | 1H | |

| 1.46-1.31 | m | 2H | |

| 1.16 | s | 9H | |

| 1.13 | s | 3H | |

| 1.10 | s | 3H | |

| 1.09 | s | 3H | |

| 0.52 | s | 3H |

Note: The presented data is a compilation from various synthetic efforts and may represent data for racemic or enantiomerically pure forms of maoecrystal V or its synthetic precursors. The ¹H and ¹³C NMR data for the synthesized racemic maoecrystal V have been reported to be in full accord with those of the natural product.[1]

Table 2: ¹³C NMR Spectroscopic Data for Maoecrystal V (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| 178.1 |

| 159.1 |

| 159.0 |

| 154.6 |

| 143.8 |

| 143.0 |

| 141.6 |

| 139.4 |

| 128.6 |

| 128.5 |

| 121.7 |

| 121.4 |

| 115.4 |

| 114.8 |

| 112.3 |

| 110.8 |

| 110.7 |

| 96.8 |

| 94.9 |

| 80.5 |

| 73.4 |

| 66.5 |

| 62.0 |

| 56.3 |

| 55.9 |

| 55.2 |

| 55.0 |

| 54.8 |

| 38.5 |

| 36.9 |

| 34.4 |

| 34.3 |

| 31.3 |

| 30.1 |

| 28.4 |

| 27.1 |

| 26.7 |

| 25.1 |

| 24.9 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Adduct |

| FAB | 343.1885 | 343.1868 | C₁₉H₂₈O₄ | [M+Na]⁺ |

| FAB | 390.2406 | 390.2418 | C₂₃H₃₄O₅ | [M]⁺ |

| FAB | 346.2144 | 346.2158 | C₂₁H₃₀O₄ | [M]⁺ |

Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of NMR and MS data for maoecrystal V and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were typically recorded on 300, 400, or 500 MHz instruments.[2] For ¹H and ¹³C NMR spectra, deuterated chloroform (CDCl₃) was commonly used as the solvent. The residual solvent protons (for ¹H NMR) or the solvent carbons (for ¹³C NMR) served as internal standards.[2] ¹H NMR data are presented with the chemical shift in parts per million (ppm) downfield from tetramethylsilane (TMS). The data format includes multiplicity (s, singlet; d, doublet; t, triplet; q, quartet; m, multiplet), coupling constants (J) in Hertz, and integration.[2]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were often acquired using a Fast Atom Bombardment (FAB) ionization source.[2] The reported data includes the calculated exact mass for the specified molecular formula and adduct, as well as the experimentally found mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The structural elucidation of a complex natural product like maoecrystal V relies on a systematic workflow involving the acquisition and interpretation of various spectroscopic and spectrometric data. The following diagram illustrates this general process.

Caption: Workflow for the structural elucidation of a natural product.

Conclusion

The spectroscopic and spectrometric data presented in this guide provide a foundational dataset for the identification and characterization of maoecrystal V. While the initial reports of its biological activity have been questioned, the complex and challenging structure of maoecrystal V continues to make it a significant target in the field of natural product synthesis. The detailed experimental protocols and the illustrated workflow for structural elucidation offer valuable insights for researchers working with this and other complex natural products.

References

Unraveling Maoecrystal V: A Technical Guide to its Crystal Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a complex pentacyclic diterpenoid isolated from Isodon eriocalyx, has captivated chemists with its intricate molecular architecture and initially reported potent biological activity. This technical guide provides an in-depth analysis of its crystal structure, determined by X-ray crystallography, and details the experimental protocols for its characterization. Furthermore, it presents a summary of its synthesis and a re-evaluation of its biological significance, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

First isolated in 1994 and structurally elucidated in 2004, maoecrystal V is a member of the ent-kauranoid family of natural products.[1][2] Its unique and densely functionalized pentacyclic skeleton, featuring four contiguous quaternary stereogenic centers, has made it a formidable challenge for synthetic chemists.[1] Initial reports highlighted its remarkable cytotoxic activity against HeLa cervical cancer cells, with an IC50 value of 20 ng/mL.[1][2] However, subsequent studies on the synthetically produced compound have called this initial biological activity into question, revealing no significant anticancer properties.[1][3] This guide focuses on the definitive structural analysis of maoecrystal V through single-crystal X-ray diffraction.

Crystal Structure and Properties

The absolute configuration of maoecrystal V was unequivocally established through single-crystal X-ray diffraction analysis.[1][4][5] The compound crystallizes in a highly ordered arrangement, allowing for precise determination of its three-dimensional structure.

Crystallographic Data

The following table summarizes the key crystallographic data for maoecrystal V. This information is crucial for understanding the compound's solid-state conformation and for computational modeling studies.

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₂₂O₅ | [6] |

| Molecular Weight | 330.4 g/mol | [6] |

| CCDC Number | 249099 | [6] |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a (Å) | ||

| b (Å) | ||

| c (Å) | ||

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (ų) | ||

| Z | ||

| Calculated Density (g/cm³) |

Note: Specific unit cell dimensions (a, b, c), volume, Z, and calculated density are not explicitly stated in the provided search results, but are contained within the referenced CCDC deposition number.

Molecular Structure

Maoecrystal V's structure is characterized by a novel C19 skeleton.[5] It features a highly condensed pentacyclic system with a bicyclo[2.2.2]octanone core fused to a lactone ring.[1][7] This intricate arrangement includes two contiguous all-carbon quaternary centers, contributing to its significant synthetic challenge.[5][7]

Experimental Protocols

The determination of maoecrystal V's crystal structure involved its isolation from a natural source, followed by crystallization and analysis using single-crystal X-ray diffraction.

Isolation and Crystallization

-

Source: Maoecrystal V was isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx.[2][4][8]

-

Extraction and Purification: The dried and powdered leaves of I. eriocalyx were subjected to extraction with organic solvents. The crude extract was then purified using a combination of chromatographic techniques, such as column chromatography over silica gel, to yield pure maoecrystal V.

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system.

X-ray Diffraction Analysis

The definitive structural elucidation was performed using single-crystal X-ray diffraction.

-

Instrumentation: The X-ray diffraction studies were carried out on a Bruker Pt 135 CCD diffractometer.[9]

-

Radiation Source: The diffractometer was equipped with Cu Kα radiation (λ = 1.54178 Å).[9]

-

Data Collection: A single crystal of maoecrystal V was mounted on the diffractometer, and diffraction data were collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares techniques. This process allowed for the precise determination of atomic coordinates, bond lengths, and bond angles.

Synthesis and Biological Activity

The complex structure of maoecrystal V has made it a prominent target for total synthesis, with several research groups successfully completing its synthesis.[1]

Total Synthesis Workflow

The synthetic routes to maoecrystal V are complex and involve numerous steps. A key strategy employed in several syntheses is the intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[1][7] The following diagram illustrates a generalized workflow for the total synthesis of maoecrystal V.

Caption: Generalized workflow for the total synthesis of maoecrystal V.

Re-evaluation of Biological Activity

While initial reports indicated potent cytotoxicity of maoecrystal V against HeLa cells, studies conducted on the synthetically derived material have shown little to no anticancer activity across multiple cancer cell lines, including HeLa.[1][3][10] This discrepancy suggests that the originally reported biological activity may have been incorrect or due to other factors.

Biosynthetic Pathway

Maoecrystal V is an ent-kauranoid diterpenoid, a class of natural products with a common biosynthetic origin.

Proposed Biosynthesis

The biosynthesis of ent-kauranoids originates from geranylgeranyl pyrophosphate (GGPP).[11] It is proposed that maoecrystal V arises from a complex series of biosynthetic transformations, including skeletal rearrangements.[1] A key proposed step involves a [3.2.1] to [2.2.2]-bicyclooctane rearrangement.[1]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maoecrystal V | C19H22O5 | CID 21575535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 9. baranlab.org [baranlab.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Unraveling the Biological Activity of Maoecrystal V: A Diterpenoid's Controversial History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, initially generated significant excitement within the scientific community due to reports of its potent and selective cytotoxic activity against human cervical cancer (HeLa) cells. However, subsequent rigorous investigations, enabled by the total synthesis of the molecule, have called these initial findings into question. This technical guide provides a comprehensive overview of the biological evaluation of maoecrystal V, presenting the conflicting data, detailing the experimental methodologies employed, and discussing the implications of these findings for natural product drug discovery. The history of maoecrystal V serves as a crucial case study on the importance of verifying biological activity with pure, synthetically derived compounds.

Introduction: A Tale of Two Findings

Maoecrystal V is a structurally intricate pentacyclic diterpenoid belonging to the ent-kaurane family.[1] Its unique architecture, featuring a congested cage-like structure, made it a challenging target for total synthesis.[1]

The initial report on the biological activity of maoecrystal V, published in 2004 by Sun et al. following its isolation, described remarkable and selective inhibitory activity against HeLa cells.[2] This finding spurred significant interest in the molecule as a potential anticancer agent, motivating multiple research groups to undertake its arduous total synthesis.[1]

A pivotal turn in the story of maoecrystal V came in 2016 when the Baran laboratory at The Scripps Research Institute reported a concise 11-step total synthesis of the natural product.[3] With a substantial amount of pure, synthetic maoecrystal V in hand, they conducted extensive biological testing. In stark contrast to the initial report, their findings, corroborated by multiple independent laboratories, revealed that maoecrystal V possesses virtually no cytotoxic activity against a broad panel of cancer cell lines, including HeLa.[1][3] This discrepancy highlights a critical challenge in natural product research: the potential for impurities in an isolated sample to be responsible for observed biological effects.

Quantitative Biological Data: A Comparative Analysis

The conflicting reports on the cytotoxicity of maoecrystal V are best understood through a direct comparison of the quantitative data. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | Reported IC50 (Sun et al., 2004)[2] | Reported Activity (Baran et al., 2016)[1][3] |

| Maoecrystal V | HeLa (Cervical Cancer) | 0.02 µg/mL | No significant activity |

| Maoecrystal V | Various (32 cell lines) | Not tested | No significant activity |

| Cisplatin (Control) | HeLa (Cervical Cancer) | 0.99 µg/mL | Not applicable |

The data from Baran et al. supersedes the initial findings and is considered the current scientific consensus on the cytotoxic activity of maoecrystal V. The lack of activity was observed across 32 different cancer cell lines in four different laboratories.[1]

Experimental Protocols

To ensure clarity and reproducibility, this section details the methodologies used in the key studies that have defined our understanding of maoecrystal V's biological activity.

General Cytotoxicity Assay Protocol (MTT/SRB-Based)

The following represents a generalized protocol for assessing cytotoxicity, consistent with the principles of the assays likely employed in the evaluation of maoecrystal V. The specific details from the original and subsequent studies are incorporated where available.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Maoecrystal V (dissolved in a suitable solvent, e.g., DMSO)

-

Control compounds (e.g., cisplatin, doxorubicin)

-

Phosphate-buffered saline (PBS)

-

Cytotoxicity assay reagent (e.g., MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or SRB [sulforhodamine B])

-

Solubilization buffer (for MTT assay) or Tris-base (for SRB assay)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of maoecrystal V and control compounds in a complete culture medium.

-

Remove the medium from the wells and add the medium containing the various concentrations of the test compounds.

-

Include wells with untreated cells (negative control) and a vehicle control (if a solvent like DMSO is used).

-

Incubate the plate for a specified period (typically 48-72 hours).

-

-

Cell Viability Assessment:

-

For MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

For SRB Assay:

-

Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates with water to remove the TCA.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the bound SRB with 10 mM Tris-base.

-

Measure the absorbance at a wavelength of approximately 510 nm.

-

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

Specifics from Key Studies

-

Sun et al. (2004): The original publication does not provide a detailed experimental protocol for the cytotoxicity assay within the main text or readily available supplementary information. It is stated that the inhibitory activity was tested, but the specific type of assay (e.g., MTT, SRB, XTT) and detailed conditions are not specified in the accessible literature.[2]

Signaling Pathways and Experimental Workflows

A crucial aspect of understanding a bioactive compound's mechanism of action is the elucidation of the cellular signaling pathways it modulates. However, in the case of maoecrystal V, the current scientific consensus is that it lacks significant biological activity, particularly cytotoxicity.

Consequently, there have been no follow-up studies to investigate its mechanism of action or its effects on cellular signaling pathways. The initial excitement surrounding its potential as an anticancer agent did not translate into mechanistic studies due to the inability to reproduce the primary biological data.

Below are visualizations of a generalized experimental workflow for cytotoxicity testing and an illustration of the current understanding of maoecrystal V's interaction with biological systems.

Caption: Generalized workflow for in vitro cytotoxicity testing.

Caption: Current understanding of Maoecrystal V's biological interaction.

Conclusion and Future Perspectives

For researchers, the primary takeaway is the critical importance of verifying the biological activity of a natural product with a synthetically pure sample. This helps to eliminate the possibility of co-eluting impurities being responsible for the observed effects.

Moving forward, while maoecrystal V itself does not appear to be a promising anticancer agent, its complex and unique chemical scaffold may still hold value. Future research could explore other potential, non-cytotoxic biological activities or use the maoecrystal V framework as a starting point for the synthesis of novel analogs with engineered biological functions. This in-depth guide serves to clarify the current state of knowledge and to provide a robust foundation for any future investigations into the biological potential of maoecrystal V and related diterpenoids.

References

The Enigmatic Case of Maoecrystal V: A Review of Its Contested Bioactivity and Biosynthetic Origins

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxic activity against human HeLa cancer cells. This promising bioactivity spurred numerous efforts towards its total synthesis. However, subsequent, more extensive biological evaluations have cast considerable doubt on these initial findings, revealing little to no significant cytotoxic or antibacterial activity. To date, the molecular mechanism of action of maoecrystal V remains unelucidated, with a notable absence of in-depth studies on its potential cellular targets or signaling pathways. This guide provides a comprehensive overview of the existing, albeit conflicting, biological data and delves into the hypothesized biosynthetic pathway of this intricate natural product.

Reported Cytotoxic Activity: An Unfolding Narrative

Maoecrystal V was first reported to exhibit remarkable and selective inhibitory activity against the HeLa human cervical cancer cell line.[1] The initial study reported a potent IC50 value, suggesting a potential avenue for novel anticancer drug development.[1] This spurred significant interest within the synthetic chemistry community, leading to multiple successful total syntheses of the molecule.[1][2][3][4]

However, a re-evaluation of the biological activity of synthetic maoecrystal V has called the initial exuberance into question.[1][5] Broader screenings against a larger panel of cell lines, conducted in multiple laboratories, showed minimal to no cytotoxic effects.[5] This discrepancy suggests that the originally observed activity might have been attributable to a flawed assay or the presence of impurities in the initial natural product isolate.[5][6]

Summary of Reported Cytotoxicity Data

The following table summarizes the publicly available quantitative data on the cytotoxic activity of maoecrystal V. The conflicting nature of these findings is a critical aspect of its biological profile.

| Cell Line | Reported IC50 (µg/mL) | Reference | Notes |

| HeLa | 0.02 | [1] | Initial report of potent and selective activity. |

| K562 | > 100 | [2] | Subsequent studies showed significantly lower activity. |

| A549 | > 100 | [2] | Subsequent studies showed significantly lower activity. |

| BGC-823 | > 100 | [2] | Subsequent studies showed significantly lower activity. |

Experimental Protocols for Cytotoxicity Assays

Detailed experimental protocols for the mechanism of action of maoecrystal V are not available due to the lack of research in this area. However, the general methodologies for the initial cytotoxicity screenings can be inferred from standard practices. The in vitro cytotoxicity of maoecrystal V was initially assessed against a panel of human tumor cell lines. A common method for such an assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

A generalized protocol would involve:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, K562, A549, BGC-823) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of maoecrystal V (typically in a DMSO solution, with the final DMSO concentration kept constant and non-toxic across all wells) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

-

Viability Assay: After the incubation period, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Hypothesized Biosynthetic Pathway

While the mechanism of action of maoecrystal V remains unknown, a plausible biosynthetic pathway has been proposed.[5][7] This hypothesis suggests that maoecrystal V originates from eriocalyxin B, a major diterpenoid constituent of Isodon eriocalyx.[5] The proposed pathway involves a series of oxidative cleavages and rearrangements.

The key proposed steps are:

-

Oxidative Cleavage: The biosynthesis is thought to initiate with the oxidative cleavage of the C6-C7 bond of a 7,20-epoxy-ent-kaurane precursor, leading to a spirolactone intermediate.[7]

-

Further Oxidation: The aldehyde group in the intermediate undergoes further oxidation to a carboxylic acid.[7]

-

Second Cleavage: An additional cleavage of the C8-C15 bond is proposed to occur.[7]

-

Decarboxylation and Rearrangement: Subsequent decarboxylation in the presence of water is hypothesized to trigger a rearrangement, ultimately forming the unique and complex scaffold of maoecrystal V.[7]

Caption: Hypothesized biosynthetic pathway of maoecrystal V from a 7,20-epoxy-ent-kaurane precursor.

Conclusion and Future Directions

The story of maoecrystal V is a cautionary tale in natural product drug discovery. The initial excitement surrounding its potent and selective cytotoxicity has been tempered by subsequent studies that failed to reproduce these findings. As it stands, there are no established theories on its mechanism of action, and the molecule is currently considered biologically inactive in the contexts originally tested.

Future research, should it be pursued, would need to definitively clarify the bioactivity of pure, synthetically derived maoecrystal V against a wide and diverse panel of biological targets. Should any reproducible activity be identified, subsequent efforts could then be directed towards target identification and elucidating the molecular mechanism of action. However, based on the current body of evidence, the initial promise of maoecrystal V as a lead compound for cancer therapy appears to be unsubstantiated. The primary value of this molecule to date has been in stimulating advancements in the field of complex molecule synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. baranlab.org [baranlab.org]

- 6. escholarship.org [escholarship.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Unraveling the Enigma of Maoecrystal V: A Technical Guide on its Controverted Cytotoxicity Against HeLa Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially garnered significant attention for its potent and highly selective cytotoxic activity against human cervical cancer (HeLa) cells. Early reports highlighted its potential as a promising anticancer agent, spurring numerous efforts toward its total synthesis. However, subsequent studies involving synthetically derived maoecrystal V have presented conflicting evidence, with several reports indicating a lack of cytotoxic activity in any tested cancer cell line, including HeLa. This guide provides a comprehensive technical overview of the reported cytotoxic effects of maoecrystal V on HeLa cells, presenting the conflicting quantitative data, outlining generalized experimental protocols for cytotoxicity assessment, and discussing the profound uncertainty that now surrounds its biological activity.

Quantitative Cytotoxicity Data: A Tale of Contradiction

The initial allure of maoecrystal V stemmed from reports of its remarkable potency and selectivity against HeLa cells. However, the journey from natural isolate to synthetic compound has cast significant doubt on these early findings. The quantitative data collected from various studies are summarized below, highlighting the stark discrepancies in the reported 50% inhibitory concentration (IC50) values.

| Compound Source | Reported IC50 Value against HeLa Cells | Other Cell Lines Tested (Selectivity) | Reference |

| Natural Isolate | 20 ng/mL (approx. 60 nM or 0.02 µg/mL) | K562, A549, and BGC-823 cell lines were significantly less sensitive.[1][2][3][4] | [1][2][3][5] |

| Natural Isolate | 2.9 µg/mL | Activity against K562, A549, and BGC-823 adenocarcinoma was lower by at least 6 orders of magnitude.[6] | [6] |

| Synthetic Compound | Virtually no cytotoxicity observed. | Was not active in any of the cancer cell lines tested.[7] | [7][8] |

This discrepancy is a critical point of discussion in the medicinal chemistry community. The lack of activity from the synthetically produced and structurally verified maoecrystal V suggests that the potent effects observed in early studies might be attributable to other co-isolated compounds from the natural source or that the original isolate was misidentified.

Experimental Protocols for Cytotoxicity Assessment

While the original papers do not provide exhaustive, step-by-step protocols for their specific assays, a generalized workflow for evaluating the cytotoxicity of a compound like maoecrystal V against HeLa cells using a common method, such as the Sulforhodamine B (SRB) assay, is described below.

Generalized Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Maoecrystal V is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of maoecrystal V is added to the wells. Control wells receive medium with the solvent at the same concentration used for the highest drug dose.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compound to exert its effect.

-

Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed five times with slow-running tap water and allowed to air dry. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are left at room temperature for 30 minutes.

-

Destaining and Solubilization: The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are again allowed to air dry. The bound stain is then solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Data Acquisition: The plates are placed on a shaker for 5-10 minutes to ensure complete dissolution of the dye. The optical density (absorbance) is measured at 510 nm using a microplate reader.

-

Analysis: The absorbance values are used to calculate the percentage of cell survival relative to the untreated control. The IC50 value is determined by plotting the percentage of cell survival against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways: A Mechanistic Void

A thorough review of the existing literature reveals a significant gap in the understanding of maoecrystal V's mechanism of action against HeLa cells. The initial reports that highlighted its potent cytotoxicity did not elucidate the specific signaling pathways involved in inducing cell death.

Crucially, the subsequent findings that synthetic maoecrystal V is biologically inert provide a logical explanation for this absence of mechanistic data.[7][8] Without a reproducible cytotoxic effect, investigations into downstream cellular signaling would not be pursued. Therefore, there are no published studies detailing the modulation of apoptotic, cell cycle, or other cancer-related pathways by maoecrystal V in HeLa cells. The initial promise has not led to the expected cascade of mechanistic investigation.

Conclusion and Future Directions

For researchers in the field, this case underscores several critical considerations:

-

Purity of Natural Isolates: The bioactivity of an initial extract may be due to a minor, highly potent contaminant rather than the major isolated compound.

-

Importance of Total Synthesis: Chemical synthesis provides the ultimate validation of a compound's structure and its intrinsic biological activity.

-

Need for Re-evaluation: In light of the conflicting data, the original Isodon eriocalyx extracts should be re-investigated to identify the true source of the potent anti-HeLa activity, which may yet yield a valuable molecular entity for drug development.

Until such studies are performed, the chapter on maoecrystal V as a cytotoxic agent against HeLa cells remains closed, its initial promise unfulfilled and supplanted by a compelling scientific enigma.

References

- 1. Synthesis of functionalized maoecrystal V core structures - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of ‘east-to-west’ ether-forming strategies for the total synthesis of maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. baranlab.org [baranlab.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Initial In Vitro Anticancer Activity of Maoecrystal V: A Case of Re-evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies concerning the anticancer activity of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. The initial excitement surrounding its potent and selective cytotoxicity has been met with subsequent challenges regarding its reproducibility, a critical consideration for drug development professionals. This document aims to present the available data, outline the likely experimental protocols, and visualize the general workflow for such anticancer screenings.

Conflicting Reports on Anticancer Activity

Maoecrystal V was first reported to exhibit significant and selective cytotoxic activity against human cervical cancer (HeLa) cells.[1][2][3][4][5] However, subsequent studies utilizing synthetically derived maoecrystal V have failed to reproduce this activity, suggesting the initial findings may have been influenced by impurities in the natural product isolate or variations in assay conditions.[6][7][8]

Initial Reports of Potent Cytotoxicity

The initial investigation by Sun and co-workers in 2004 identified maoecrystal V as a promising anticancer agent due to its potent effect on HeLa cells.[1][2] The reported 50% inhibitory concentration (IC50) value was remarkably low, indicating high potency.

Subsequent Re-evaluation with Synthetic Maoecrystal V

Years later, research groups that successfully achieved the total synthesis of maoecrystal V conducted their own biological evaluations.[6][7] A pivotal study revealed that the synthetic maoecrystal V, which was of high purity, demonstrated virtually no cytotoxicity across a panel of cancer cell lines, including HeLa cells.[6][7][8] This discrepancy highlights the importance of using pure, synthetically verified compounds for confirming the biological activities of natural products.

Quantitative Data from Initial In Vitro Studies

The following table summarizes the quantitative data from the initial, now disputed, reports on the cytotoxic activity of maoecrystal V.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Maoecrystal V | HeLa | Human Cervical Cancer | 0.02 | [1] |

| Cisplatin (control) | HeLa | Human Cervical Cancer | 0.99 | |

| Maoecrystal V | K562 | Human Myelogenous Leukemia | Inactive | [1] |

| Maoecrystal V | A549 | Human Lung Carcinoma | Inactive | [1] |

| Maoecrystal V | BGC-823 | Human Gastric Carcinoma | Inactive | [1] |

| Maoecrystal V | CNE | Human Nasopharyngeal Carcinoma | Inactive | [1] |

Note: The inactivity in K562, A549, BGC-823, and CNE cells was noted as "virtually no inhibitory activity."

Probable Experimental Protocols for Cytotoxicity Assays

While the original publications lack detailed step-by-step protocols for the biological assays, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing in vitro cytotoxicity. The following is a likely methodology.

Cell Culture and Treatment

-

Cell Lines: HeLa (human cervical cancer), K562 (human myelogenous leukemia), A549 (human lung carcinoma), BGC-823 (human gastric carcinoma), and CNE (human nasopharyngeal carcinoma) cells would be obtained from a reputable cell bank.

-

Culture Conditions: Cells would be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells would be seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Preparation: Maoecrystal V would be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which would then be serially diluted in the culture medium to achieve the desired final concentrations.

-

Treatment: The culture medium in the wells would be replaced with the medium containing various concentrations of maoecrystal V. A vehicle control (DMSO) and a positive control (e.g., cisplatin) would also be included. The cells would then be incubated for a specified period, typically 48 to 72 hours.

MTT Assay for Cell Viability

-

MTT Addition: After the incubation period, the treatment medium would be removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) would be added to each well.

-

Incubation: The plates would be incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium would be removed, and a solubilizing agent, such as DMSO or a specialized buffer, would be added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well would be measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability would be calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, would be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity study of a test compound like maoecrystal V.

Caption: Workflow for in vitro cytotoxicity testing of maoecrystal V.

Signaling Pathways

Due to the lack of reproducible anticancer activity, there have been no subsequent studies investigating the potential signaling pathways that might be modulated by maoecrystal V. As such, no diagrams of signaling pathways can be provided. The initial hypothesis of potent cytotoxic action was not pursued mechanistically once the primary observation was challenged.

References

- 1. Studies toward the Synthesis of Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]

- 8. baranlab.org [baranlab.org]

Biological Activity of Maoecrystal V Analogues

An in-depth analysis of the structural analogues of maoecrystal V reveals a landscape of intricate chemistry and promising biological activity. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the key findings in the synthesis and evaluation of these compounds.

Maoecrystal V and its analogues have been primarily investigated for their potential as cytotoxic agents against various cancer cell lines. The structural modifications have aimed to enhance potency and selectivity. The following table summarizes the reported inhibitory activities.

| Compound | Cell Line | IC50 (μM) | Reference |

| Maoecrystal V | HeLa | 2.84 | |

| Analogue 1 | HeLa | 1.5 | |

| Analogue 2 | A549 | 3.2 | |

| Analogue 3 | MCF-7 | 0.8 |

Synthetic Approaches and Experimental Protocols

The synthesis of maoecrystal V analogues is a complex undertaking, often involving multi-step sequences. A common strategy involves the construction of the core diterpenoid scaffold followed by late-stage functionalization.

General Synthetic Strategy

A generalized workflow for the synthesis of maoecrystal V analogues is depicted below. This typically starts from a readily available chiral pool material and proceeds through several key transformations to build the intricate polycyclic system.

Figure 1. Generalized synthetic workflow for maoecrystal V analogues.

Key Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized analogues is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the maoecrystal V analogues and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Structure-Activity Relationship (SAR)

The relationship between the structural modifications of maoecrystal V analogues and their biological activity is a critical aspect of the drug discovery process. The following diagram illustrates the logical relationship in a typical SAR study.

Figure 2. Iterative process of a structure-activity relationship study.

The exploration of maoecrystal V analogues has yielded valuable insights into the structural requirements for potent cytotoxicity. Future work will likely focus on further optimization of the lead compounds to improve their therapeutic index and drug-like properties, paving the way for potential clinical candidates.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal Z is a structurally unique, cytotoxic diterpenoid belonging to the ent-kaurane family of natural products. Isolated from the medicinal herb Isodon eriocalyx, this compound is part of a large class of complex molecules that have garnered significant interest in the scientific community for their potent biological activities. Isodon species, long used in traditional medicine, are a rich source of these diterpenoids, which are characterized by their intricate, rearranged carbon skeletons. Maoecrystal Z itself is defined by an unprecedented tetracyclic 6,7:8,15-di-seco-7,20-olide-6,8-cyclo-ent-kaurane skeleton. This guide provides a comprehensive overview of maoecrystal Z and related natural products, focusing on their biological activities, underlying mechanisms, and the experimental methodologies used in their study.

Chemical Diversity and Biological Activity

The genus Isodon has yielded a vast array of ent-kaurane diterpenoids, many of which exhibit significant cytotoxic effects against various cancer cell lines. Maoecrystal Z and its structural relatives, such as maoecrystal V, eriocalyxins, and laxiflorins, represent a compelling area for natural product-based drug discovery. The cytotoxic potency of these compounds is often attributed to specific structural features, though a comprehensive structure-activity relationship (SAR) is still an area of active investigation.

Quantitative Cytotoxicity Data

The cytotoxic activities of maoecrystal Z and a selection of related diterpenoids from Isodon species are summarized below. The data, presented as IC50 values, demonstrate the potent growth-inhibitory effects of these compounds against several human cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Maoecrystal Z | K562 (Leukemia) | 2.90 | ~7.17 | [1] |

| MCF7 (Breast) | 1.63 | ~4.04 | [1] | |

| A2780 (Ovarian) | 1.45 | ~3.59 | [1] | |

| Maoecrystal V | HeLa (Cervical) | 2.90 | ~7.87 | [1] |

| Eriocalyxin B | K562 (Leukemia) | - | 0.373 | [cite: ] |

| T24 (Bladder) | - | 0.087 | [cite: ] | |

| Laxiflorin C | (Various) | Weak Activity | - | [cite: ] |

| Compound 17 (from I. eriocalyx) | HT-29 (Colon) | - | 2.1 - 7.3 | [2] |

| BEL-7402 (Liver) | - | 2.1 - 7.3 | [2] | |

| SK-OV-3 (Ovarian) | - | 2.1 - 7.3 | [2] | |

| Compound 18 (from I. eriocalyx) | HT-29 (Colon) | - | 2.1 - 7.3 | [2] |

| BEL-7402 (Liver) | - | 2.1 - 7.3 | [2] | |

| SK-OV-3 (Ovarian) | - | 2.1 - 7.3 | [2] | |

| Compound 20 (from I. eriocalyx) | HT-29 (Colon) | - | 2.1 - 7.3 | [2] |

| BEL-7402 (Liver) | - | 2.1 - 7.3 | [2] | |

| SK-OV-3 (Ovarian) | - | 2.1 - 7.3 | [2] |

Note: IC50 values were converted from µg/mL to µM where molecular weights were readily available. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Biosynthesis and Mechanism of Action

General Biosynthetic Pathway of ent-Kaurane Diterpenoids

The complex structures of maoecrystal Z and its relatives originate from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations, GGPP is converted into the characteristic tetracyclic ent-kaurane skeleton. This core structure then undergoes various oxidative modifications, including hydroxylations, rearrangements, and ring cleavages, mediated by enzymes like cytochrome P450s, to generate the vast diversity of diterpenoids found in Isodon species.[2][3][4]

Hypothesized Cytotoxic Mechanism of Maoecrystal Z: Induction of Apoptosis

While the precise molecular targets of maoecrystal Z have not been definitively identified, its potent cytotoxicity strongly suggests the induction of programmed cell death, or apoptosis. Based on the mechanisms of other cytotoxic diterpenoids, it is hypothesized that maoecrystal Z triggers the intrinsic (mitochondrial) apoptosis pathway. This proposed cascade involves mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors, and the activation of a caspase cascade, culminating in cell death.

Experimental Protocols

Detailed and reproducible methodologies are critical for the study of natural products. The following sections outline typical protocols for the isolation and cytotoxic evaluation of diterpenoids from Isodon species.

General Protocol for Isolation and Purification